cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic compound with a unique structure that includes a furan ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through various methods. One efficient approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a single flask to yield the desired product in moderate to good yields . The reaction typically employs 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, with BF3·Et2O as a mediator .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis are likely to be applied. This includes the use of environmentally friendly reagents, mild reaction conditions, and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethylene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(III)/Co(II) catalysts under an O2 atmosphere.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogens (e.g., N-bromosuccinimide) or nucleophiles in suitable solvents.
Major Products Formed
Oxidation: 1,4-dicarbonyl compounds.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with molecular targets through various pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Tetrahydrofuran: A saturated analog of furan with a fully hydrogenated ring.
Benzofuran: A fused ring compound with a benzene ring attached to a furan ring.
Uniqueness
cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3Z,3aR,6aR)-3-(hydroxymethylidene)-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1,3-5,7,9H,2H2/b6-4-/t5-,7-/m1/s1 |
InChI Key |
QLKSEXJFLVWAOY-NRMOTYEGSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1/C(=C/O)/C(=O)O2 |
Canonical SMILES |
C1C=CC2C1C(=CO)C(=O)O2 |
Origin of Product |
United States |
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